[2-(Piperidin-4-ylmethyl)phenyl]methanol
Overview
Description
2-(Piperidin-4-ylmethyl)phenylmethanol, also known as 2-PMPM, is a synthetic compound with a wide range of applications in research and industry. It is a colorless liquid with a sweet, fruity odor, and is soluble in water, alcohol and other organic solvents. 2-PMPM has been used as a precursor in the synthesis of various compounds, including pharmaceuticals, fragrances and flavors, and has been studied for its potential therapeutic effects in several areas.
Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound “[2-(Piperidin-4-ylmethyl)phenyl]methanol” can serve as a precursor in synthesizing a wide range of piperidine derivatives. These derivatives are used in the development of drugs with diverse pharmacological activities .
Pharmacological Applications
The piperidine moiety is a common feature in many drugs approved by the FDA. “[2-(Piperidin-4-ylmethyl)phenyl]methanol” can be utilized to create compounds with potential anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .
Development of PROTACs
PROTACs (Proteolysis Targeting Chimeras) are a new class of drugs that target proteins for degradation. “[2-(Piperidin-4-ylmethyl)phenyl]methanol” can be used as a semi-flexible linker in the development of PROTAC molecules, which have shown promise in targeting disease-related proteins .
Biological Activity Studies
This compound can be used in the biological evaluation of new drugs. Its piperidine structure is significant in the discovery of drugs with various biological activities. Researchers can use it to synthesize and test new compounds for a range of biological effects .
Antioxidant Properties
Piperidine derivatives exhibit antioxidant properties. “[2-(Piperidin-4-ylmethyl)phenyl]methanol” could be investigated for its ability to inhibit or suppress free radicals, contributing to the development of antioxidant therapies .
Neuropharmacological Research
Due to the piperidine core’s relevance in neuroactive drugs, “[2-(Piperidin-4-ylmethyl)phenyl]methanol” can be a valuable compound in the synthesis of agents that may affect neurological pathways and treat various mental health disorders .
properties
IUPAC Name |
[2-(piperidin-4-ylmethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-10-13-4-2-1-3-12(13)9-11-5-7-14-8-6-11/h1-4,11,14-15H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIBLNHEPZSCFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Piperidin-4-ylmethyl)phenyl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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